molecular formula C7H9N3 B1293871 1H-Imidazole-1-propanenitrile, 2-methyl- CAS No. 23996-55-6

1H-Imidazole-1-propanenitrile, 2-methyl-

Cat. No.: B1293871
CAS No.: 23996-55-6
M. Wt: 135.17 g/mol
InChI Key: SESYNEDUKZDRJL-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanenitrile, 2-methyl- is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1H-Imidazole-1-propanenitrile, 2-methyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth and differentiation . Furthermore, 1H-Imidazole-1-propanenitrile, 2-methyl- can alter gene expression by binding to transcription factors, thereby regulating the transcription of specific genes.

Molecular Mechanism

At the molecular level, 1H-Imidazole-1-propanenitrile, 2-methyl- exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can induce changes in gene expression by interacting with DNA and RNA polymerases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole-1-propanenitrile, 2-methyl- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole-1-propanenitrile, 2-methyl- is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to cause changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, 1H-Imidazole-1-propanenitrile, 2-methyl- can cause toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

1H-Imidazole-1-propanenitrile, 2-methyl- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can act as a substrate for certain enzymes, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, 1H-Imidazole-1-propanenitrile, 2-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, 1H-Imidazole-1-propanenitrile, 2-methyl- has been found to accumulate in the endoplasmic reticulum, where it can influence protein synthesis and folding.

Subcellular Localization

The subcellular localization of 1H-Imidazole-1-propanenitrile, 2-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYNEDUKZDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066950
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23996-55-6
Record name 1-Cyanoethyl-2-methylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23996-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-imidazole-1-propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.782
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Record name 2-Methyl-1H-imidazole-1-propanenitrile
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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